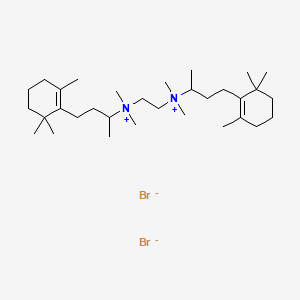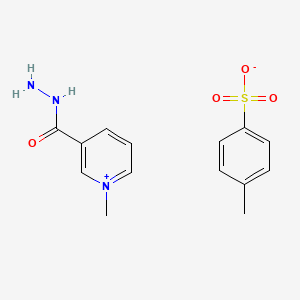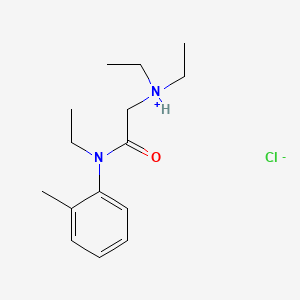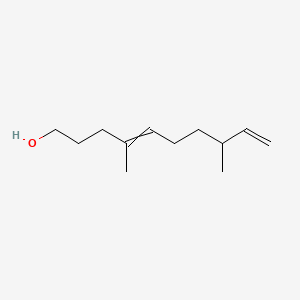
4,9-Decadien-1-ol, 4,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Decadien-1-ol, 4,8-dimethyl- is an organic compound with the molecular formula C12H22O It is a type of alcohol characterized by the presence of two double bonds and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Decadien-1-ol, 4,8-dimethyl- typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroformylation of 4,8-dimethyl-1,3,7-nonatriene, followed by hydrogenation to yield the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas.
Industrial Production Methods
In industrial settings, the production of 4,9-Decadien-1-ol, 4,8-dimethyl- may involve large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4,9-Decadien-1-ol, 4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted alcohols depending on the reagent used.
Scientific Research Applications
4,9-Decadien-1-ol, 4,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,9-Decadien-1-ol, 4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-4,9-decadien-1-ol: A closely related compound with similar structural features.
5,9-Dimethyl-4,8-decadien-3-ol: Another similar compound with slight variations in the position of double bonds and functional groups.
Uniqueness
4,9-Decadien-1-ol, 4,8-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
72928-27-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4,8-dimethyldeca-4,9-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,11,13H,1,5-7,9-10H2,2-3H3 |
InChI Key |
PSFAZLXAAWYFEH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CCCO)C=C |
Canonical SMILES |
CC(CCC=C(C)CCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
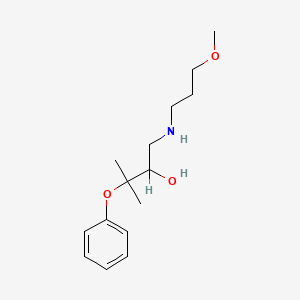
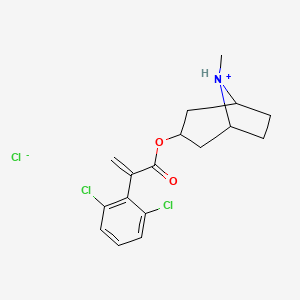
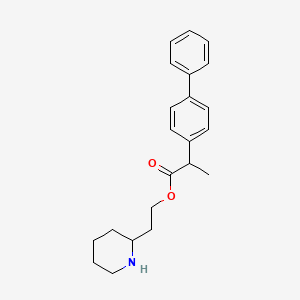
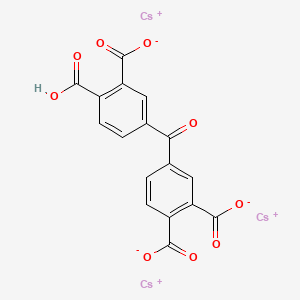
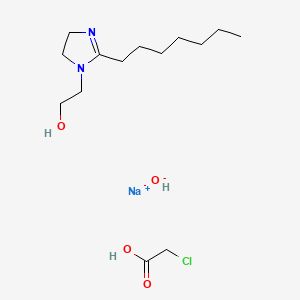
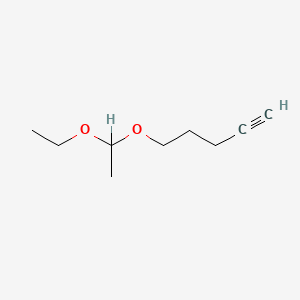
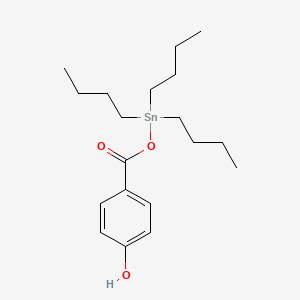
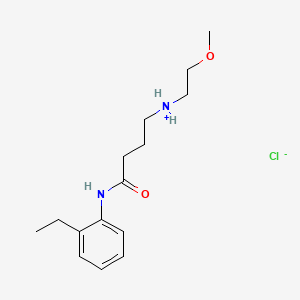
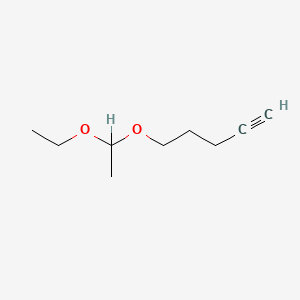
![Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen](/img/structure/B13763441.png)
